1,2-Diphenylpropene

Vue d'ensemble

Description

1,2-Diphenylpropene is a useful research compound. Its molecular formula is C15H14 and its molecular weight is 194.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1,2-Diphenylpropene (DPP), a compound with the molecular formula C15H14, has garnered attention for its diverse biological activities. This article explores its biological properties, including potential therapeutic applications, toxicological aspects, and environmental interactions.

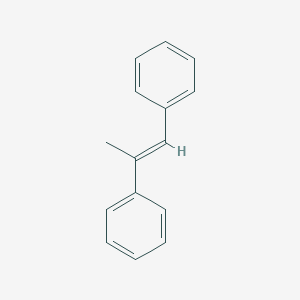

This compound is characterized by its structure, which consists of two phenyl groups attached to a propene backbone. This configuration contributes to its unique chemical behavior and biological interactions.

Biological Activities

1. Anticancer Properties

Research indicates that this compound may possess anticancer properties. A study demonstrated that DPP exhibited cytotoxic effects on various cancer cell lines. The compound was shown to induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.

2. Endocrine Disruption

The compound has been implicated as a potential endocrine disruptor. Studies have reported that this compound can interfere with hormonal functions by mimicking estrogen activity in vitro, raising concerns about its effects on reproductive health .

3. Toxicological Data

Toxicity studies reveal that DPP has low acute toxicity in mammals, with an LD50 greater than 2 g/kg in rats and mice . However, long-term exposure may lead to adverse effects, including potential carcinogenicity as suggested by some studies linking it to blood tumors in animal models .

Environmental Impact

This compound is also studied for its environmental persistence and degradation pathways. It is known to undergo photochemical degradation and microbial transformation in aquatic environments. Laboratory studies indicate that DPP degrades more rapidly under summer conditions compared to winter .

Case Studies

Case Study 1: Cytotoxicity Assay

A cytotoxicity assay was conducted using human B-lymphoblastoid cell lines treated with varying concentrations of DPP (0.01 to 10 µg/mL). Results showed a significant reduction in cell viability at higher concentrations, indicating dose-dependent cytotoxic effects .

Case Study 2: Endocrine Disruption Testing

In a study assessing endocrine disruption potential, DPP was tested for its ability to bind estrogen receptors in vitro. The results indicated that DPP could compete with estradiol for receptor binding, suggesting possible estrogenic activity.

Data Tables

| Biological Activity | Findings |

|---|---|

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Endocrine Disruption | Mimics estrogen activity in vitro |

| Acute Toxicity (LD50) | > 2 g/kg in rats and mice |

| Carcinogenic Potential | Linked to blood tumors in animal studies |

| Environmental Persistence | Degrades more rapidly in warmer temperatures |

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : CH

- CAS Number : 833-81-8

- Molecular Weight : 194.27 g/mol

- Isomers : Exists primarily in two geometric forms: E (trans) and Z (cis), with the trans configuration being more stable due to reduced steric hindrance.

Synthesis Routes

1,2-Diphenylpropene can be synthesized through several methods, including:

- Alkylation Reactions : Involving the reaction of phenyl lithium with appropriate alkyl halides.

- Dehydrohalogenation : From halogenated precursors through elimination reactions.

- Stilbene Derivatives : By the coupling of phenyl groups through various coupling agents.

Pharmaceutical Industry

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in:

- Anti-cancer Research : Exhibiting biological activities that may inhibit tumor growth and metastasis .

- Fluorescent Probes : Utilized in biochemical applications for real-time monitoring of cellular processes due to its high fluorescence efficiency .

Agrochemical Development

The compound is also employed in the synthesis of agrochemicals, contributing to the development of pesticides and herbicides that enhance agricultural productivity. Its reactivity allows for modifications that improve biological activity against pests .

Material Science

This compound is utilized as a building block for creating advanced materials, including:

- Polymers : Used in the production of styrene-based polymers that exhibit desirable mechanical properties.

- Specialty Chemicals : Acts as a precursor for various specialty chemicals used in industrial applications .

Case Study 1: Photochemical Properties

Research has demonstrated that this compound exhibits interesting photochemical properties. Studies indicate that it can undergo isomerization upon irradiation, leading to different structural forms with varying stability and reactivity. The quantum yields of isomerization have been documented, showing significant variations based on structural configurations and environmental conditions .

In a study assessing the biological activities of this compound derivatives, researchers found promising results indicating anti-cancer properties. The compound was tested against various cancer cell lines, showing effectiveness in inhibiting cell proliferation and inducing apoptosis . This highlights its potential as a lead compound for drug development.

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceutical Industry | Anti-cancer agents, fluorescent probes | Exhibits significant biological activity |

| Agrochemical Development | Synthesis of pesticides and herbicides | Enhances efficacy against agricultural pests |

| Material Science | Polymer production, specialty chemicals | Serves as a versatile building block |

| Photochemical Research | Isomerization studies | Shows variable quantum yields based on structure |

Analyse Des Réactions Chimiques

E2 Elimination Reactions

1,2-Diphenylpropene is formed via anti-periplanar E2 elimination from 1-bromo-1,2-diphenylpropane derivatives. The stereochemical outcome depends on the starting diastereomer:

-

(1R,2R)- and (1S,2S)-1-bromo-1,2-diphenylpropane yield exclusively (Z)-1,2-diphenylpropene .

-

(1S,2R)-1-bromo-1,2-diphenylpropane produces (E)-1,2-diphenylpropene due to steric constraints favoring anti elimination .

Table 1: Stereochemical Outcomes of E2 Elimination

| Starting Diastereomer | Product Configuration | Key Conformation |

|---|---|---|

| (1R,2R) or (1S,2S) | (Z)-isomer | Anti-periplanar H/Br |

| (1S,2R) or (1R,2S) | (E)-isomer | Anti-periplanar H/Br |

Mechanistic Note: The reaction rate is influenced by eclipsing effects; bulky substituents (e.g., phenyl groups) lower the reaction rate by destabilizing the transition state .

Catalytic Hydrogenation

This compound undergoes Rh-catalyzed hydrogenation to form 1,2-diphenylpropane. Key findings include:

-

Rhodium complex 1 (with labile acetonitrile ligands) achieves quantitative conversion in 20 hours .

-

Rhodium complex 2 (with triphenylphosphine ligands) shows no reactivity, highlighting ligand-dependent steric and electronic effects .

Table 2: Hydrogenation Conditions and Outcomes

| Catalyst | Ligand | Substrate | Time (h) | Product Yield |

|---|---|---|---|---|

| Rh complex 1 | Acetonitrile | (E)-1,2-diphenylpropene | 20 | 100% |

| Rh complex 2 | Triphenylphosphine | (E)-1,2-diphenylpropene | 20 | 0% |

Practical Implication: The absence of inhibition by Ph₃P in complex 1 contrasts with other catalytic systems, suggesting unique ligand dynamics .

Photochemical Isomerization

Direct irradiation or sensitization induces Z/E isomerization via triplet excited states:

-

Direct irradiation produces a photostationary state with 52% (Z) and 48% (E) isomers .

-

Sensitized irradiation (e.g., using benzophenone) shifts the equilibrium to 88% (E) -isomer due to energy transfer constraints .

Table 3: Quantum Yields and Photostationary States

| Condition | Φ(Z→E) | Φ(E→Z) | Final Z:E Ratio |

|---|---|---|---|

| Direct irradiation | 0.52 | 0.48 | 52:48 |

| Benzophenone sensitization | 0.88 | 0.12 | 12:88 |

Mechanistic Insight: The triplet excited state (³ππ*) mediates isomerization, with partitioning influenced by sensitizer energy levels .

Propriétés

IUPAC Name |

[(E)-1-phenylprop-1-en-2-yl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14/c1-13(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-12H,1H3/b13-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZXISBUYCEVEV-OUKQBFOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90891560 | |

| Record name | trans-alpha-Methylstilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

779-51-1, 833-81-8 | |

| Record name | 1,2-Diphenylpropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000779511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stilbene, alpha-methyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000833818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stilbene, (E)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Diphenylpropene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-alpha-Methylstilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-diphenylpropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Diphenylpropene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGJ53ZYU6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.